molecular formula C8H10ClF2N5 B1317445 1-(2,4-Difluorophenyl)biguanide hydrochloride CAS No. 66088-52-6

1-(2,4-Difluorophenyl)biguanide hydrochloride

Cat. No.: B1317445
CAS No.: 66088-52-6
M. Wt: 249.65 g/mol
InChI Key: XIUCHDFQXPAMQP-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C₈H₉F₂N₅·HCl and a molecular weight of 249.65 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a biguanide moiety attached to a difluorophenyl group.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)biguanide hydrochloride typically involves the reaction of 2,4-difluoroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established. The process involves:

    Reactants: 2,4-difluoroaniline and cyanoguanidine.

    Conditions: Acidic medium (hydrochloric acid), controlled temperature.

    Procedure: Mixing the reactants in the presence of hydrochloric acid, followed by purification steps to isolate the hydrochloride salt.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the biguanide moiety.

    Substitution: The difluorophenyl group can undergo substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)biguanide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets. The biguanide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)biguanide hydrochloride can be compared with other biguanide derivatives, such as metformin and phenformin. These compounds share a similar biguanide structure but differ in their substituents and overall molecular properties. The presence of the difluorophenyl group in this compound imparts unique chemical and biological properties, distinguishing it from other biguanides.

Similar Compounds

    Metformin: Widely used in the treatment of type 2 diabetes.

    Phenformin: Previously used as an antidiabetic agent but withdrawn due to safety concerns.

    Buformin: Another antidiabetic biguanide with distinct pharmacological properties.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,4-difluorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUCHDFQXPAMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584148
Record name N-(Diaminomethylidene)-N''-(2,4-difluorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66088-52-6
Record name Imidodicarbonimidic diamide, N-(2,4-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66088-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diaminomethylidene)-N''-(2,4-difluorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-Difluorophenyl)biguanide hydrochloride
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